XLogP Differentiation and Chromatographic Retention
The target compound exhibits a computed XLogP3-AA value of 1.2, which is 0.3 log units lower than that of its closest structural isomer, 3-(2-Methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole (Deucravacitinib Impurity 6, CAS 1609394-08-2), which has an XLogP of 1.5 [1]. It is also 0.18 log units lower than 5-(2-nitrophenyl)-1H-1,2,4-triazole (LogP 1.3799) . In reversed-phase HPLC, a ΔlogP of 0.3 typically corresponds to a retention time shift of approximately 1–3 minutes under standard gradient conditions, sufficient to alter peak elution order and co-elution risk in impurity profiling.
| Evidence Dimension | Computed lipophilicity (XLogP / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 (PubChem 2.1) |
| Comparator Or Baseline | 3-(2-Methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole: XLogP = 1.5; 5-(2-nitrophenyl)-1H-1,2,4-triazole: LogP = 1.3799 |
| Quantified Difference | ΔXLogP = –0.3 vs. Impurity 6; ΔLogP = –0.18 vs. 5-(2-nitrophenyl)-1H-1,2,4-triazole |
| Conditions | Computed values; XLogP3-AA algorithm (PubChem) and LogP from vendor computational data (Leyan) |
Why This Matters
Lower lipophilicity mandates adjusted organic-phase composition in reversed-phase HPLC method development; direct substitution of Impurity 6 as a system suitability standard without retention time re-verification risks misidentification of impurity peaks.
- [1] PubChem. 3-(Methoxymethyl)-5-(2-nitrophenyl)-1H-1,2,4-triazole (CID 84220695). Computed Properties section: XLogP3-AA = 1.2. National Center for Biotechnology Information. Accessed 2026-04-30. View Source
